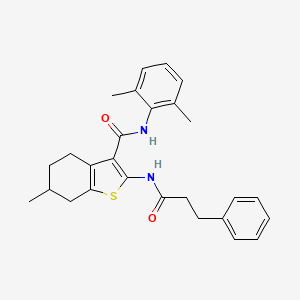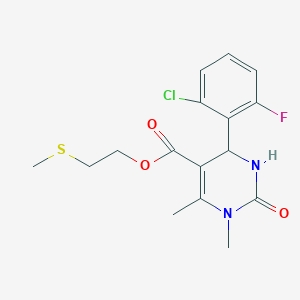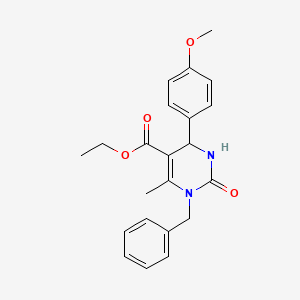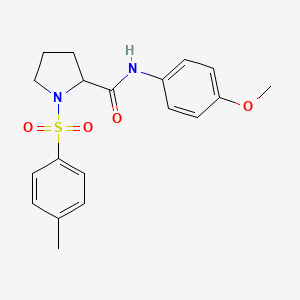![molecular formula C24H26N4O4 B4047765 4,4'-({3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}methylene)bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4047765.png)
4,4'-({3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}methylene)bis(3-methyl-1H-pyrazol-5-ol)
Übersicht
Beschreibung
This compound is a derivative of pyrazole, a heterocyclic compound that has attracted attention due to its diverse biological activities . Several drugs currently on the market have pyrazole as the key structural motif .
Synthesis Analysis
The compound was synthesized by a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature . The products were obtained in high to excellent yield, and pure products were isolated by simple filtration .Molecular Structure Analysis
The structures of all synthesized compounds were characterized by physicochemical properties and spectral means (IR and NMR) .Chemical Reactions Analysis
The compound was synthesized by a reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes . The reaction was catalyzed by sodium acetate at room temperature .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound were characterized using various techniques such as EDS, FE-SEM, TEM, FT-IR, XRD, TGA, and VSM analyses .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
One area of application for derivatives of the mentioned chemical compound is in the field of corrosion inhibition. For example, pyrazole derivatives have been explored for their potential to mitigate corrosion of N80 steel in an acidic environment, specifically in the petroleum industry for oil well stimulation. Through green synthesis and the use of ultrasonic irradiation, compounds similar to the specified chemical have shown significant protection efficiency against corrosion in a 15% HCl solution. The study highlights the corrosion inhibition capabilities through various methods including electrochemical impedance spectroscopy, potentiodynamic polarization, and surface analysis techniques, suggesting that these compounds form a protective layer on the steel surface (Singh et al., 2020).
Synthesis of Heterocycles
Compounds structurally related to the chemical have been utilized in the synthesis of various heterocycles. For instance, derivatives have been applied in regiospecific synthesis of five- and six-membered heterocycles with masked (or unmasked) aldehyde functionality. This demonstrates the utility of these compounds in organic synthesis, particularly in generating complex heterocyclic structures with potential applications in pharmaceuticals and materials science (Mahata et al., 2003).
Antioxidant Activity
Another research application involves the evaluation of antioxidant properties. Compounds bearing resemblance to the mentioned chemical have been synthesized and assessed for their ability to scavenge radicals, showing promising antioxidant activities. This suggests potential applications in the development of antioxidant agents, which could be relevant in food preservation, cosmetics, and pharmaceuticals to combat oxidative stress (Lavanya et al., 2014).
Catalyst-Free Synthesis
The chemical compound and its derivatives have also been explored in catalyst-free synthesis processes. An efficient one-pot method for the synthesis of bis-3-methyl-1-phenyl-1H-pyrazol-5-ol derivatives has been reported, utilizing ultrasound irradiation in aqueous ethanol. This represents a green chemistry approach, highlighting the compound's role in facilitating rapid and high-yield synthesis of complex organic molecules without the need for traditional catalysts (Shabalala et al., 2020).
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-[[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-13-6-5-7-16(10-13)12-32-18-9-8-17(11-19(18)31-4)22(20-14(2)25-27-23(20)29)21-15(3)26-28-24(21)30/h5-11,22H,12H2,1-4H3,(H2,25,27,29)(H2,26,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRREICBWCCMOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C=C(C=C2)C(C3=C(NNC3=O)C)C4=C(NNC4=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4-methoxyphenyl)-4-[5-nitro-2-(1-piperazinyl)benzoyl]piperazine](/img/structure/B4047698.png)
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methoxyphenyl)benzamide](/img/structure/B4047706.png)
![N-(3-METHYLBUTANOYL)-N'-{4-[4-({[(3-METHYLBUTANOYL)AMINO]CARBOTHIOYL}AMINO)PHENOXY]PHENYL}THIOUREA](/img/structure/B4047723.png)
![2-bromo-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzamide](/img/structure/B4047727.png)
![(2Z)-4-oxo-3-(2-phenylethyl)-2-[(2-phenylethyl)imino]-1,3-thiazinane-6-carboxylic acid](/img/structure/B4047738.png)
![4-methyl-2-(5-{4-[(3-methylphenyl)carbonyl]piperazin-1-yl}-2-nitrophenyl)phthalazin-1(2H)-one](/img/structure/B4047749.png)


![4,4'-({3-ethoxy-4-[(3-methylbenzyl)oxy]phenyl}methylene)bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4047764.png)

![2-[(4-Nitrophenyl)methylsulfanyl]-1,4,5,6-tetrahydropyrimidine;hydrobromide](/img/structure/B4047778.png)
![N-benzyl-2-[3-(2-methoxyethyl)-4-oxo-2-phenylimino-1,3-thiazolidin-5-yl]acetamide](/img/structure/B4047782.png)
